molecular formula C15H14O3 B3034008 Salpriolactone CAS No. 132278-72-9

Salpriolactone

Cat. No. B3034008
CAS RN: 132278-72-9
M. Wt: 242.27 g/mol
InChI Key: CHCQNBTYGKQUQV-UHFFFAOYSA-N
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Description

Spironolactone, also known as 7α-acetylthio-17α-hydroxy-3-oxo-17α-pregn-4-ene-21, is a synthetic steroidal drug used primarily to treat congestive heart failure, high blood pressure, hypokalemia, and edema. It is also used to treat some forms of hirsutism in women, as well as to reduce the risk of stroke in people with hypertension. Spironolactone is a potassium-sparing diuretic and aldosterone antagonist, meaning it inhibits the body’s production of aldosterone, a hormone that regulates sodium and water balance. It is a commonly prescribed drug for a variety of medical conditions, and is available as a generic medication.

Scientific Research Applications

Bone Metabolism in Glucocorticoid-Treated Lupus Mice

Salvianolate (Sal), a polyphenol from Radix Salviae miltiorrhizae, demonstrates bone-protective effects in lupus-prone mice treated with glucocorticoids. Research indicates that Sal treatment significantly attenuates osteogenic inhibition and suppresses hyperactive bone resorption, thereby recovering bone mass and mechanical properties in both untreated and glucocorticoid-treated lupus mice. This suggests potential therapeutic applications of Sal in the treatment of systemic lupus erythematosus-related bone loss (Liu et al., 2016).

Kappa Opioid Receptor Agonist

Salvinorin A, a derivative of Sal, acts as a selective kappa opioid receptor agonist. It has been studied for its efficacy in producing antinociception and hypothermia, indicating its potential in treating conditions influenced by opioid receptor activity. Salvinorin A and its derivatives like 2-methoxymethyl-Sal B have demonstrated longer-lasting in vivo effects compared to other kappa agonists, suggesting a role in developing pharmacotherapeutic agents (Wang et al., 2008).

Cardioprotective Effects

Research on salvianolic acid (SAL) and tanshinone (TAN) from Danshen, which contains Sal, reveals distinct cardioprotective effects mediated by unique signaling pathways. Both SAL and TAN have been found to decrease infarct size and improve systolic function post-myocardial infarction. SAL appears to act by downregulating genes involved in oxidative stress and apoptosis, while TAN impacts intracellular calcium and cell adhesion pathways (Wang et al., 2011).

Potential Neuroprotective Agent

Salidroside (Sal) is known for its neuroprotective capacity. Studies emphasize Sal's role in reducing infarct size and improving neurological function in ischemic stroke models. The mechanisms involve anti-oxidation, anti-inflammation, and anti-apoptosis, mediated by regulating signaling pathways like NF-κB and PI3K/Akt. Sal's bioavailability and brain tissue distribution suggest its potential as a neuroprotective agent for ischemic stroke (Fan et al., 2020).

Mechanism of Action

Target of Action

Sarpriolactone, also known as Spironolactone , is an aldosterone receptor antagonist . Its primary targets are the mineralocorticoid receptors located in the distal convoluted renal tubule . These receptors play a crucial role in the regulation of water and electrolyte balance in the body .

Mode of Action

Spironolactone binds to the mineralocorticoid receptors competitively, functioning as an antagonist to aldosterone . Aldosterone is a hormone that promotes the reabsorption of sodium and water and the excretion of potassium in the kidneys . By blocking the action of aldosterone, Spironolactone promotes the excretion of sodium and water and the retention of potassium .

Biochemical Pathways

The action of Spironolactone primarily affects the renin-angiotensin-aldosterone system (RAAS), a major biochemical pathway involved in the regulation of blood pressure and fluid balance . By antagonizing aldosterone, Spironolactone disrupts the normal function of the RAAS, leading to increased excretion of sodium and water and decreased excretion of potassium .

Pharmacokinetics

Spironolactone is an orally administered prodrug, with 80-90% of it being absorbed through the gastrointestinal tract . Its effects are largely mediated by its metabolites, 7α-thiomethylspironolactone and canrenone, which are ultimately eliminated through the urine . The absorption of Spironolactone increases when ingested with food, possibly due to a food-induced decrease in first-pass metabolism .

Result of Action

The molecular and cellular effects of Spironolactone’s action include increased amounts of sodium and water being excreted, while potassium is retained . This results in a diuretic effect, reducing fluid buildup in the body, and an antihypertensive effect, helping to lower blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Spironolactone. For instance, the presence of food can enhance the absorption of the drug, potentially increasing its bioavailability . Additionally, certain conditions such as heart failure, edema, hyperaldosteronism, and hypertension can influence the drug’s effectiveness . .

Safety and Hazards

Spironolactone is classified as toxic to reproduction (Category 2), carcinogenic (Category 3), and harmful . It may impair fertility and has limited evidence of a carcinogenic effect . It is harmful and poses a danger of serious damage to health by prolonged exposure if swallowed .

Biochemical Analysis

Biochemical Properties

Salpriolactone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to mineralocorticoid receptors, inhibiting the action of aldosterone. This interaction leads to increased sodium and water excretion while conserving potassium. This compound also exhibits anti-androgenic and progestogenic activities by binding to androgen and progesterone receptors, respectively .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In renal cells, this compound acts on the distal tubules and collecting ducts, promoting sodium excretion and potassium retention. It also increases renin and aldosterone levels, impacting the renin-angiotensin-aldosterone system . Additionally, this compound has been shown to exhibit anti-inflammatory and antifibrotic effects in cardiac and renal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to mineralocorticoid receptors, thereby inhibiting aldosterone’s action. This inhibition prevents the transcription of aldosterone-induced proteins responsible for sodium reabsorption. This compound also interacts with androgen and progesterone receptors, exerting anti-androgenic and progestogenic effects . Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular processes, such as increased expression of compensatory proteins and alterations in metabolic pathways . These temporal effects are crucial for understanding the long-term efficacy and safety of this compound in clinical use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces blood pressure and alleviates edema without significant adverse effects. At higher doses, it can cause electrolyte imbalances, dehydration, and renal dysfunction . Studies have also shown that chronic high-dose administration of this compound can lead to toxic effects, such as hyperkalemia and hormonal imbalances .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It undergoes extensive metabolism to form active metabolites, including canrenone and 7α-thiomethylspironolactone. These metabolites retain the pharmacological activity of the parent compound and contribute to its therapeutic effects . The metabolism of this compound involves various enzymes, such as cytochrome P450 enzymes, which play a crucial role in its biotransformation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, facilitating its transport in the bloodstream . Within cells, this compound is distributed to different compartments, including the cytoplasm and nucleus, where it exerts its effects on gene expression and cellular function .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It interacts with mineralocorticoid receptors in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of target genes . Additionally, this compound’s metabolites can localize to various subcellular compartments, influencing their activity and function .

properties

IUPAC Name

11-hydroxy-5-methyl-10-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-7(2)10-6-9-5-4-8(3)11-12(9)14(13(10)16)18-15(11)17/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCQNBTYGKQUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C(=C(C=C3C=C1)C(C)C)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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